6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid
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Overview
Description
6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid is an organic compound characterized by the presence of a nicotinic acid moiety substituted with a 3,5-bis(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid typically involves the following steps:
Palladium-Catalyzed Cross-Coupling: The precursor 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol is obtained by a palladium-catalyzed cross-coupling reaction between 6-bromo-3-pyridinol and 3,5-bis(trifluoromethyl)phenylboronic acid under microwave conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s fluorinated phenyl group imparts desirable properties such as increased lipophilicity and stability, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the 3,5-bis(trifluoromethyl)phenyl motif and is used extensively in promoting organic transformations.
3,5-Bis(trifluoromethyl)phenylboronic acid: Another compound with the same phenyl motif, used in various coupling reactions.
Uniqueness
6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid is unique due to its combination of the nicotinic acid moiety with the 3,5-bis(trifluoromethyl)phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
887976-37-6 |
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Molecular Formula |
C14H7F6NO2 |
Molecular Weight |
335.20 g/mol |
IUPAC Name |
6-[3,5-bis(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H7F6NO2/c15-13(16,17)9-3-8(4-10(5-9)14(18,19)20)11-2-1-7(6-21-11)12(22)23/h1-6H,(H,22,23) |
InChI Key |
MMTVUCXSTASRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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